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Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led

medicinal chemists to explore beyond the traditional "flat" chemical space. In this context,

three-dimensional (3D) scaffolds have emerged as a powerful tool for designing drug

candidates with improved potency, selectivity, and pharmacokinetic properties. Among these,

the azaspiro[3.5]nonane core, a unique spirocyclic system featuring a four-membered azetidine

ring fused with a six-membered cyclohexane or piperidine ring, has garnered significant

attention. Its inherent conformational rigidity and precise vectoral orientation of substituents

make it a privileged scaffold for engaging challenging biological targets. This guide provides a

comprehensive technical overview of the therapeutic potential of azaspiro[3.5]nonane

scaffolds, delving into their synthesis, diverse biological activities, and burgeoning applications

in contemporary drug discovery. We will explore its successful incorporation into potent and

selective modulators of key cellular targets, including G-protein coupled receptors (GPCRs),

oncogenic proteins, and enzymes involved in crucial signaling pathways.
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The over-reliance on flat, aromatic structures in drug design has often led to challenges in

achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and

excretion) properties. Spirocyclic scaffolds, by their very nature, introduce a higher fraction of

sp3-hybridized carbons, leading to a more three-dimensional molecular shape.[1] This 3D

architecture offers several distinct advantages:

Enhanced Target Engagement: The rigid framework of the azaspiro[3.5]nonane scaffold

allows for the precise positioning of functional groups in three-dimensional space, facilitating

optimal interactions with the often complex and non-planar binding sites of biological targets.

Improved Physicochemical Properties: The introduction of a spirocyclic core can modulate

key physicochemical properties such as lipophilicity (LogP) and aqueous solubility, which are

critical for drug-likeness and pharmacokinetic performance.

Novel Chemical Space: Azaspiro[3.5]nonane and its derivatives represent a relatively

underexplored area of chemical space, offering opportunities for the discovery of first-in-

class therapeutics with novel mechanisms of action.

Metabolic Stability: The quaternary spirocyclic carbon can confer increased metabolic

stability by shielding adjacent chemical bonds from enzymatic degradation.[2]

The azaspiro[3.5]nonane scaffold, in particular, offers a unique combination of a strained four-

membered azetidine ring and a more flexible six-membered ring. This juxtaposition allows for a

fine-tuning of conformational properties and the exploration of diverse exit vectors for

substituent placement.

Synthetic Strategies: Building the
Azaspiro[3.5]nonane Core
The successful application of the azaspiro[3.5]nonane scaffold in drug discovery is

underpinned by the development of robust and versatile synthetic methodologies. Several

approaches have been reported for the construction of various azaspiro[3.5]nonane cores,

including the 2-azaspiro[3.5]nonane, 7-azaspiro[3.5]nonane, and 2,7-diazaspiro[3.5]nonane

systems.
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A generalized workflow for the synthesis and evaluation of azaspirocyclic scaffolds typically

involves a multi-step sequence.[3]
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Generalized workflow for the synthesis and evaluation of azaspiro[3.5]nonane derivatives.

Experimental Protocol: Solid-Phase Synthesis of a 7-
Azaspiro[3.5]nonan-1-one Core
Solid-phase organic synthesis (SPOS) offers significant advantages for the rapid generation of

compound libraries for high-throughput screening.[4] The following protocol outlines a

representative solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core, a key intermediate

for GPR119 agonists.[5]

Step 1: Resin Loading

Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

Couple an Fmoc-protected amino-piperidine building block to the resin using a standard

coupling agent such as HATU and a base like diisopropylethylamine (DIEA).

Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol (MeOH), and

dry under vacuum.

Step 2: Fmoc-Deprotection and Acylation

Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting

group.

Wash the resin thoroughly with DMF.
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Acylate the free amine with a suitable cyclobutanone precursor, such as 3-

(methoxycarbonyl)cyclobutanecarboxylic acid, using HATU and DIEA.

Wash the resin as in Step 1.

Step 3: Dieckmann Condensation and Decarboxylation

Swell the resin in anhydrous tetrahydrofuran (THF).

Add a solution of a strong base, such as potassium tert-butoxide, in THF and agitate at

elevated temperature (e.g., 60°C) to induce intramolecular Dieckmann condensation,

forming the spirocyclic core.

Wash the resin with THF.

Suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat (e.g.,

120°C) to effect decarboxylation.

Wash the resin sequentially with water, DMF, DCM, and MeOH, and dry under vacuum.[5]

Step 4: Diversification and Cleavage

The nitrogen on the piperidine ring can be functionalized with various substituents through

standard N-alkylation or N-acylation reactions.

Cleave the final compound from the resin using a cleavage cocktail, typically containing

trifluoroacetic acid (TFA).

Precipitate the crude product in cold diethyl ether, and purify by reverse-phase high-

performance liquid chromatography (RP-HPLC).

Therapeutic Applications of Azaspiro[3.5]nonane
Scaffolds
The unique structural attributes of the azaspiro[3.5]nonane scaffold have been successfully

leveraged in the development of potent and selective modulators for a range of therapeutic

targets.
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Metabolic Disorders: GPR119 Agonists for Type 2
Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2

diabetes and obesity.[3] It is primarily expressed in pancreatic β-cells and intestinal L-cells,

where its activation leads to glucose-dependent insulin secretion and the release of incretin

hormones like glucagon-like peptide-1 (GLP-1).[6]

Derivatives of 7-azaspiro[3.5]nonane have been identified as a novel class of potent GPR119

agonists.[6] Optimization of substituents on the piperidine nitrogen and an attached aryl group

led to the discovery of highly active compounds.[6]

GPR119 Signaling Pathway

Upon agonist binding, GPR119 couples to the Gs alpha subunit, activating adenylyl cyclase

and increasing intracellular cyclic AMP (cAMP) levels.[6] In pancreatic β-cells, elevated cAMP

enhances glucose-stimulated insulin secretion. In intestinal L-cells, it promotes GLP-1 release,

which further potentiates insulin secretion.[6]

graph "GPR119_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.5,
fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled",
fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];
edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

}

Simplified GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.

Structure-Activity Relationship (SAR) and Pharmacokinetics

Systematic modifications of the 7-azaspiro[3.5]nonane scaffold have yielded valuable SAR

insights. For instance, the choice of the N-capping group on the piperidine ring and the

substituents on the aryl moiety significantly impact potency and pharmacokinetic properties.[6]

One optimized compound, 54g, demonstrated a desirable pharmacokinetic profile in rats and a

significant glucose-lowering effect in a diabetic rat model.[6] While specific pharmacokinetic

data for a broad range of azaspiro[3.5]nonane-based GPR119 agonists is not extensively
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published, related studies on other GPR119 agonists highlight the importance of achieving a

balance between potency, solubility, and metabolic stability for clinical success.[7][8]

Compound
GPR119 EC50

(nM)

Key Structural

Features
In Vivo Efficacy Reference

54g

Potent (exact

value not

disclosed)

Optimized

piperidine N-

capping group

and aryl

substituent

Favorable

glucose lowering

effect in diabetic

rats

[6]

APD597 23

Not an

azaspiro[3.5]non

ane, but a clinical

GPR119 agonist

for comparison

Progressed to

clinical trials
[7]

AR-231453 100

Not an

azaspiro[3.5]non

ane, preclinical

GPR119 agonist

Poor oral

exposure in rats
[7]

Oncology: Covalent Inhibitors of KRAS G12C
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated

oncogenes in human cancers, and for decades it was considered "undruggable."[9] The

discovery of a druggable pocket in the G12C mutant of KRAS has led to the development of

covalent inhibitors that trap the protein in its inactive, GDP-bound state.[10]

The 2,7-diazaspiro[3.5]nonane scaffold has been successfully incorporated into a novel class

of covalent KRAS G12C inhibitors.[9] These compounds feature an acrylamide warhead that

forms a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein.

KRAS G12C Signaling and Inhibition Mechanism

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive

GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to constitutive
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activation of downstream pro-proliferative signaling pathways, such as the RAF-MEK-ERK and

PI3K-AKT pathways.[11] Covalent inhibitors bind to the inactive GDP-bound form of KRAS

G12C, locking it in this "off" state and preventing its interaction with downstream effectors.[10]
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Mechanism of KRAS G12C inhibition by an azaspiro[3.5]nonane-based covalent inhibitor.

SAR and Clinical Relevance

Optimization of the quinazoline scaffold attached to the 2,7-diazaspiro[3.5]nonane core, guided

by co-crystal structure analysis, led to the discovery of ASP6918.[9] This compound exhibited

extremely potent in vitro activity and induced dose-dependent tumor regression in a xenograft

mouse model.[9] The development of such compounds highlights the potential of the

azaspiro[3.5]nonane scaffold in addressing challenging targets in oncology.

Compound Target Mechanism

Key

Structural

Feature

Significance Reference

ASP6918 KRAS G12C
Covalent

Inhibition

1-{2,7-

diazaspiro[3.

5]non-2-

yl}prop-2-en-

1-one

Potent anti-

tumor activity

in vivo

[9]

AMG 510

(Sotorasib)
KRAS G12C

Covalent

Inhibition

Not azaspiro-

based, FDA-

approved

First-in-class

approved

KRAS G12C

inhibitor

[9]
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Pain and Inflammation: Fatty Acid Amide Hydrolase
(FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides,

including the endocannabinoid anandamide (AEA).[12] Inhibition of FAAH increases the

endogenous levels of AEA, which has analgesic and anti-inflammatory properties, making

FAAH an attractive target for the treatment of pain and other neurological disorders.[12]

The 7-azaspiro[3.5]nonane scaffold has been identified as a novel core for potent and orally

efficacious FAAH inhibitors.[13] These inhibitors typically incorporate a urea moiety that acts as

a covalent warhead, carbamylating the active site serine of FAAH.

FAAH-Mediated Anandamide Degradation and Inhibition

FAAH is an integral membrane enzyme that hydrolyzes AEA to arachidonic acid and

ethanolamine, thus terminating its signaling.[12] Covalent inhibitors, such as those based on

the 7-azaspiro[3.5]nonane urea scaffold, form an irreversible bond with the catalytic serine

residue in the FAAH active site, leading to sustained enzyme inactivation.
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Inhibition of FAAH by an azaspiro[3.5]nonane-based inhibitor leads to increased anandamide

levels and enhanced cannabinoid receptor signaling.

SAR and Clinical Development

Optimization of the 7-azaspiro[3.5]nonane urea series led to the identification of PF-04862853,

a compound with remarkable potency, selectivity, favorable pharmacokinetic properties, and in

vivo efficacy in pain models.[12] This compound was advanced as a clinical candidate,

demonstrating the therapeutic potential of this scaffold for pain management.[12]
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Compound

FAAH

k_inact/K_i

(M⁻¹s⁻¹)

Key Structural

Features
Clinical Status Reference

PF-04862853 >1500

7-

azaspiro[3.5]non

ane urea

Advanced as a

clinical candidate
[12][13]

Central Nervous System (CNS) Disorders: Dopamine
Receptor Modulators
Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for the treatment

of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease,

and substance use disorders.[14] The development of selective D3 receptor antagonists is a

key area of research, as they may offer therapeutic benefits with fewer side effects compared

to non-selective D2/D3 antagonists.[14]

Azaspiroalkane moieties, including diazaspiro[3.5]nonanes, have been incorporated into potent

and selective D3 receptor antagonists.[15] The rigid nature of the spirocyclic core helps to

position the pharmacophoric elements for optimal interaction with the receptor binding site.

Dopamine D3 Receptor Signaling

The dopamine D3 receptor is a G-protein coupled receptor that, upon activation, typically

couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in

intracellular cAMP levels. Antagonists block the binding of dopamine to the D3 receptor,

thereby preventing its activation and downstream signaling.

graph "D3_Receptor_Antagonism" { graph [rankdir="TB", splines=ortho, nodesep=0.5,
fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled",
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Mechanism of dopamine D3 receptor antagonism by an azaspiro[3.5]nonane-based

compound.
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SAR and Clinical Candidates

While specific clinical candidates featuring the azaspiro[3.5]nonane core for D3 antagonism are

not prominently disclosed in the public domain, the broader class of azaspiroalkane-containing

D3 antagonists has shown significant promise. For example, compounds with high D3 receptor

affinity (Ki values in the low nanomolar range) and excellent selectivity over the D2 receptor

have been reported.[15] The development of highly selective D3 receptor antagonists like R-

VK4-116 and R-VK4-40, which have been investigated in clinical trials for substance use

disorders, underscores the therapeutic potential of this target class.[16]

Compound

Class
Target Affinity

Selectivity

(D3 vs D2)

Therapeutic

Potential
Reference

Arylated

diazaspiroalk

anes

D3 Receptor
Ki = 12-25.6

nM

264- to 905-

fold

Neurological

and

psychiatric

disorders

[15]

R-VK4-116 D3 Receptor High High
Substance

use disorders
[16]

Cariprazine
D3/D2

Receptor

High (partial

agonist)
D3-preferring

Schizophreni

a, bipolar

disorder

[2]

Future Directions and Conclusion
The azaspiro[3.5]nonane scaffold has firmly established itself as a valuable building block in

modern medicinal chemistry. Its successful application in developing potent and selective

modulators for diverse and challenging targets in metabolic diseases, oncology, pain, and CNS

disorders is a testament to its versatility and favorable drug-like properties.

Future research in this area is likely to focus on:

Expansion of Synthetic Methodologies: The development of new and more efficient synthetic

routes to access a wider range of functionalized azaspiro[3.5]nonane cores will undoubtedly

accelerate the discovery of novel therapeutics.
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Exploration of New Therapeutic Targets: The unique 3D nature of this scaffold makes it an

ideal candidate for targeting other challenging protein-protein interactions and allosteric

binding sites.

Application in PROTACs and other Novel Modalities: The azaspiro[3.5]nonane core can

serve as a rigid linker or a recognition element in more complex therapeutic modalities like

proteolysis-targeting chimeras (PROTACs).

Advancement into Clinical Trials: As more azaspiro[3.5]nonane-based compounds progress

through preclinical development, we can anticipate their entry into clinical trials for various

indications.

In conclusion, the azaspiro[3.5]nonane scaffold represents a compelling example of how

moving beyond "flatland" in drug design can unlock new opportunities for therapeutic

intervention. Its inherent structural advantages, coupled with increasingly sophisticated

synthetic strategies, position it as a key player in the future of drug discovery. For researchers

and drug development professionals, a deep understanding of the chemistry and biology of this

remarkable scaffold will be instrumental in harnessing its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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